molecular formula C20H13NO4 B11553238 methyl 4-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoate

methyl 4-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoate

Cat. No.: B11553238
M. Wt: 331.3 g/mol
InChI Key: NMNLIRFNHGUPMQ-UHFFFAOYSA-N
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Description

Methyl 4-{1,3-dioxo-1H,2H,3H-benzo[f]isoindol-2-yl}benzoate is a complex organic compound with the molecular formula C18H13NO4. This compound is characterized by its unique structure, which includes a benzoisoindole core fused with a benzoate ester group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{1,3-dioxo-1H,2H,3H-benzo[f]isoindol-2-yl}benzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of phthalic anhydride with an appropriate amine to form the isoindole core, followed by esterification with methanol to introduce the benzoate group. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{1,3-dioxo-1H,2H,3H-benzo[f]isoindol-2-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-{1,3-dioxo-1H,2H,3H-benzo[f]isoindol-2-yl}benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-{1,3-dioxo-1H,2H,3H-benzo[f]isoindol-2-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate
  • Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
  • 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride

Uniqueness

Methyl 4-{1,3-dioxo-1H,2H,3H-benzo[f]isoindol-2-yl}benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzoisoindole core and benzoate ester group make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H13NO4

Molecular Weight

331.3 g/mol

IUPAC Name

methyl 4-(1,3-dioxobenzo[f]isoindol-2-yl)benzoate

InChI

InChI=1S/C20H13NO4/c1-25-20(24)12-6-8-15(9-7-12)21-18(22)16-10-13-4-2-3-5-14(13)11-17(16)19(21)23/h2-11H,1H3

InChI Key

NMNLIRFNHGUPMQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O

Origin of Product

United States

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